molecular formula C16H16ClNO4S B5096694 4-Chloro-2-acetamidophenyl 3,4-dimethylbenzene-1-sulfonate

4-Chloro-2-acetamidophenyl 3,4-dimethylbenzene-1-sulfonate

Cat. No.: B5096694
M. Wt: 353.8 g/mol
InChI Key: XSIXYBCJCQKOPB-UHFFFAOYSA-N
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Description

4-Chloro-2-acetamidophenyl 3,4-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of a chloro group, an acetamido group, and a sulfonate ester group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would involve interacting with specific biological targets to produce a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions. Without specific information on this compound, it’s difficult to provide detailed safety information .

Future Directions

Future research on this compound could involve studying its properties, developing methods for its synthesis, and exploring its potential applications. This could include testing its biological activity, investigating its potential use in materials, or studying its behavior under different conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-acetamidophenyl 3,4-dimethylbenzene-1-sulfonate typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, 4-chloro-2-nitrophenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.

    Acetylation: The amino group is acetylated using acetic anhydride to form the acetamido group.

    Sulfonation: The final step involves the sulfonation of the benzene ring using chlorosulfonic acid to introduce the sulfonate ester group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-acetamidophenyl 3,4-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can undergo substitution reactions where the chloro or acetamido groups are replaced by other electrophiles.

    Nucleophilic Aromatic Substitution: The chloro group can be substituted by nucleophiles under specific conditions.

    Hydrolysis: The sulfonate ester group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

    Nucleophilic Aromatic Substitution: Strong nucleophiles like sodium methoxide or potassium hydroxide are used under basic conditions.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the sulfonate ester group.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives.

    Nucleophilic Aromatic Substitution: Products include substituted phenols or amines.

    Hydrolysis: The major product is the corresponding sulfonic acid.

Scientific Research Applications

4-Chloro-2-acetamidophenyl 3,4-dimethylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-nitrophenyl 3,4-dimethylbenzene-1-sulfonate
  • 4-Chloro-2-aminophenyl 3,4-dimethylbenzene-1-sulfonate
  • 4-Chloro-2-hydroxyphenyl 3,4-dimethylbenzene-1-sulfonate

Uniqueness

4-Chloro-2-acetamidophenyl 3,4-dimethylbenzene-1-sulfonate is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various chemical syntheses and research applications.

Properties

IUPAC Name

(2-acetamido-4-chlorophenyl) 3,4-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-10-4-6-14(8-11(10)2)23(20,21)22-16-7-5-13(17)9-15(16)18-12(3)19/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIXYBCJCQKOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Cl)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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